Cyclopenta-1,3-diene;manganese

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cyclopenta-1,3-diene;manganese, also known as cyclopentadienyl manganese tricarbonyl, is an organometallic compound that features a manganese atom bonded to a cyclopenta-1,3-diene ligand. This compound is of significant interest in the field of organometallic chemistry due to its unique structure and reactivity. It is commonly used as a precursor in various chemical reactions and has applications in catalysis and material science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of cyclopenta-1,3-diene;manganese typically involves the reaction of cyclopenta-1,3-diene with a manganese source under specific conditions. One common method is the reaction of cyclopenta-1,3-diene with manganese carbonyl compounds. For example, cyclopenta-1,3-diene can react with manganese pentacarbonyl to form cyclopentadienyl manganese tricarbonyl. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

Cyclopenta-1,3-diene;manganese undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form manganese oxides and other oxidation products.

Reduction: It can be reduced to form lower oxidation state manganese compounds.

Substitution: The cyclopenta-1,3-diene ligand can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides. The reactions are typically carried out at elevated temperatures.

Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and lithium aluminum hydride are commonly used. These reactions are often conducted under an inert atmosphere.

Substitution: Ligand substitution reactions often involve the use of other ligands such as phosphines, amines, and halides. The reactions are usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of manganese oxides, while reduction can yield lower oxidation state manganese compounds. Substitution reactions can produce a variety of organometallic complexes with different ligands.

Applications De Recherche Scientifique

Synthesis and Properties

The synthesis of cyclopenta-1,3-diene; manganese typically involves the reaction of cyclopentadiene with manganese carbonyl compounds. A common method includes the reaction of cyclopentadienyl sodium with manganese pentacarbonyl in an inert atmosphere, often using tetrahydrofuran (THF) as a solvent at low temperatures to prevent decomposition of the reactants and products.

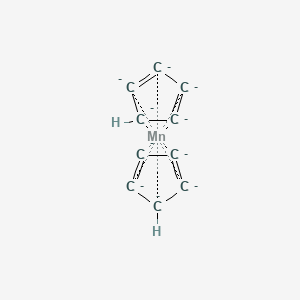

Chemical Structure:

The structure features a manganese atom coordinated with carbon monoxide and cyclopentadiene ligands. The manganese atom can gain electrons through its interaction with five carbon monoxide molecules, forming stable complexes that exhibit unique electronic properties.

Catalysis in Organic Synthesis

Cyclopenta-1,3-diene; manganese is utilized as a catalyst in various organic reactions, including:

- Hydrogenation: It facilitates the addition of hydrogen to unsaturated compounds.

- Polymerization: The compound serves as a catalyst in the polymerization of diene compounds.

- Cross-Coupling Reactions: It is involved in cross-coupling reactions that form carbon-carbon bonds.

Research indicates potential biological activities of cyclopenta-1,3-diene; manganese:

- Enzyme Interaction: The compound can bind to active sites on enzymes, altering their activity. For instance, it enhances the activity of soluble guanylyl cyclase (sGC), leading to increased levels of cyclic GMP (cGMP), which is crucial for various physiological processes .

- Vasodilation Effects: Activation of sGC by this compound contributes to vasodilation, promoting cardiovascular health .

Medicinal Chemistry

Ongoing research explores the therapeutic applications of cyclopenta-1,3-diene; manganese in drug delivery systems and potential treatments for various diseases due to its biological interactions and catalytic properties.

Industrial Applications

The compound is also employed in the production of fine chemicals and as a precursor for other organometallic compounds. Its ability to facilitate various chemical transformations makes it valuable in industrial chemistry settings .

Case Study 1: Catalytic Activity

A study demonstrated that cyclopenta-1,3-diene; manganese effectively catalyzes the oxidation of C(sp³)–H bonds, showcasing its ability to direct chemoselectivity in complex organic transformations. This highlights its potential utility in synthetic organic chemistry .

Case Study 2: Biological Mechanisms

Research on the interaction between cyclopenta-1,3-diene; manganese and sGC revealed that low concentrations can induce vasodilation through increased cGMP levels. This finding supports its potential role in cardiovascular therapies .

Mécanisme D'action

The mechanism of action of cyclopenta-1,3-diene;manganese involves its ability to coordinate with various ligands and participate in electron transfer processes. The manganese center can undergo oxidation and reduction, facilitating various catalytic processes. The cyclopenta-1,3-diene ligand provides stability to the complex and allows for the formation of reactive intermediates that can participate in chemical reactions.

Comparaison Avec Des Composés Similaires

Cyclopenta-1,3-diene;manganese can be compared with other similar organometallic compounds, such as:

Cyclopentadienyl iron dicarbonyl dimer: This compound features iron instead of manganese and has different reactivity and applications.

Cyclopentadienyl cobalt dicarbonyl: Similar to the manganese compound but with cobalt, it exhibits different catalytic properties.

Cyclopentadienyl nickel dicarbonyl: This nickel-based compound has unique reactivity and is used in different catalytic processes.

The uniqueness of this compound lies in its specific reactivity and the ability to form stable complexes with various ligands, making it a versatile compound in organometallic chemistry.

Activité Biologique

Cyclopenta-1,3-diene; manganese is a compound of interest in the field of medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological activity, synthesis methods, and related research findings.

Overview of Cyclopenta-1,3-diene; Manganese

Cyclopenta-1,3-diene is a cyclic diene that can form various organometallic compounds when coordinated with transition metals like manganese. The manganese ion often enhances the reactivity and biological activity of the compound.

Synthesis Methods

The synthesis of cyclopenta-1,3-diene; manganese typically involves the coordination of cyclopentadiene with manganese salts or complexes. The following table summarizes some common synthesis methods:

Antimicrobial Properties

Research indicates that cyclopenta-1,3-diene; manganese exhibits notable antimicrobial properties. It has been tested against various bacterial strains:

- E. coli : Showed significant inhibition with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

- Staphylococcus aureus : Exhibited enhanced activity against this gram-positive bacterium.

A study indicated that metal complexes derived from cyclopentadiene derivatives had improved antimicrobial efficacy compared to their non-metallic counterparts .

Anticancer Activity

Cyclopenta-1,3-diene; manganese has also been investigated for its potential anticancer properties. In vitro studies demonstrated:

- Cell Proliferation Inhibition : Compounds showed significant inhibition of cancer cell lines.

- Mechanism of Action : Suggested mechanisms include induction of apoptosis and disruption of cell cycle progression.

Case Studies

- Study on Antibacterial Activity :

- Anticancer Research :

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction between cyclopenta-1,3-diene; manganese and biological targets:

- Binding Affinity : The compound showed strong binding affinities to key receptors involved in cancer progression and bacterial resistance mechanisms.

- Target Proteins : Specific interactions with enzymes and receptors were identified, which may elucidate its mechanism of action in antimicrobial and anticancer activities .

Propriétés

Numéro CAS |

73138-26-8 |

|---|---|

Formule moléculaire |

C10H10Mn |

Poids moléculaire |

185.12 g/mol |

Nom IUPAC |

cyclopenta-1,3-diene;manganese(2+) |

InChI |

InChI=1S/2C5H5.Mn/c2*1-2-4-5-3-1;/h2*1-3H,4H2;/q2*-1;+2 |

Clé InChI |

LCGVCXIFXLGLHG-UHFFFAOYSA-N |

SMILES |

[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.[Mn] |

SMILES canonique |

C1C=CC=[C-]1.C1C=CC=[C-]1.[Mn+2] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.